1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
3-phenyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18(8-7-16-5-2-1-3-6-16)20-13-9-17(10-14-20)15-21-12-4-11-19-21/h1-6,11-12,17H,7-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXNHPUPUAABBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 1-(4-bromomethyl)piperidine with 1H-pyrazole in the presence of a base to form the intermediate 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)methane. This intermediate is then reacted with 3-phenylpropan-1-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compound A : 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
- Structure : Features a propan-1-one backbone with a phenyl group at position 1 and two pyrazole rings at position 3.
- Synthesis : Synthesized in 52% yield via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al₂O₃ at room temperature.
- Key Differences :
- Lacks the piperidine ring present in the target compound.
- Substitution pattern (di-pyrazole vs. piperidine-pyrazole) may influence steric effects and electronic properties.
Compound B : 1-(4-(4-Aminophenyl)piperazin-1-yl)ethan-1-one
- Structure: Contains a piperazine ring substituted with an acetyl group and a 4-aminophenyl moiety.
- Key Differences: Piperazine (6-membered, two nitrogen atoms) vs. The ethanone group in Compound B is simpler than the phenylpropan-1-one group in the target compound.
Physicochemical and Functional Comparisons
Electronic and Steric Effects
- Target Compound : The piperidine-pyrazole-methyl group introduces moderate steric bulk and dual hydrogen-bonding sites (pyrazole N–H and piperidine N). This may enhance binding to biological targets like GPCRs or enzymes.
- Compound B: The piperazine-acetyl-aminophenyl system is tailored for kinase inhibition, leveraging the aminophenyl group for π-π stacking interactions .
Research Findings and Implications
X-ray Diffraction and Structural Validation
- Compound A was validated via single-crystal X-ray diffraction (SHELX refinement ), confirming its di-pyrazole substitution. Similar methods would apply to the target compound for resolving its 3D conformation.
- The piperidine ring in the target compound likely adopts a chair conformation , as seen in related piperidine derivatives, with the pyrazole-methyl group influencing ring puckering .
Reactivity and Functionalization
- Target Compound : The ketone group in phenylpropan-1-one is susceptible to nucleophilic attack (e.g., Grignard reactions), while the pyrazole N–H may participate in hydrogen bonding or deprotonation-driven coordination.
- Compound A : The absence of a piperidine ring limits its utility in CNS drug design but enhances its role in coordination chemistry.
Biological Activity
The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article compiles current knowledge on its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.41 g/mol
The compound features a piperidine ring, a pyrazole moiety, and a phenylpropane structure, which contribute to its diverse biological interactions.
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Serotonergic System Interaction : Similar compounds have demonstrated anxiolytic and antidepressant effects by modulating serotonin receptors (5-HT receptors) and the GABAA receptor complex .
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce ROS accumulation, potentially leading to apoptosis in cancer cells. This suggests a role in anticancer activity through oxidative stress mechanisms .
Biological Activity Overview
The following table summarizes the documented biological activities and effects of related compounds within the same structural category:
Study 1: Anxiolytic Effects of LQFM192
In a controlled study using male Swiss mice, LQFM192 was administered prior to exposure to behavioral tests. The results indicated significant anxiolytic-like activity at doses of 54 and 162 μmol/kg, with effects mediated through the serotonergic system and GABAA receptor interactions .
Study 2: Anticancer Potential
A study focusing on a structurally similar compound demonstrated that it could induce ROS accumulation in MIA PaCa-2 pancreatic cancer cells. The mechanism involved glutathione depletion, leading to increased oxidative stress and subsequent apoptosis . This suggests that compounds like this compound may also exhibit anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
